N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a trifluoromethylbenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-5-1-4-11(7-12)15(24)22-16-21-14(9-27-16)10-3-2-6-13(8-10)23(25)26/h1-9H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONQVCKJNVUNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Hantzsch thiazole synthesis remains the most widely employed route for constructing the 4-(3-nitrophenyl)thiazol-2-amine intermediate. This method involves cyclocondensation of α-halocarbonyl compounds with thioureas under basic conditions. For this target molecule, 3-nitroacetophenone derivatives serve as the α-haloketone precursor, while thiourea provides the sulfur and N1 atom of the thiazole ring.
Critical parameters include:
- Halogen selection : Bromo derivatives (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one) demonstrate superior reactivity over chloro analogs, achieving 78–82% cyclization yields in DMF at 80°C.
- Base optimization : Triethylamine outperforms inorganic bases like K2CO3, minimizing nitro group reduction side reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control to prevent hydrolysis.
Scalability Considerations
Batch processes using 2-bromo-1-(3-nitrophenyl)ethan-1-one (50 mmol scale) in refluxing DMF with triethylamine (3 eq.) achieve 81% isolated yield after 6 hours. Continuous flow variants using microreactor technology reduce reaction time to 45 minutes with comparable yields, though requiring specialized equipment for handling particulate-forming intermediates.
Functionalization of the Thiazole Ring
Suzuki-Miyaura Coupling for Aryl Group Introduction
Post-cyclization functionalization at the thiazole C4 position employs palladium-catalyzed cross-coupling. The 4-bromothiazole intermediate reacts with 3-(trifluoromethyl)benzoyl chloride precursors under modified Suzuki conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | PdCl2(PPh3)2 (2 mol%) | 89% efficiency |
| Base | Na2CO3 (2.5 eq.) | Prevents Boc deprotection |
| Solvent System | Toluene/H2O (4:1) | Phase transfer enhancement |
| Temperature | 70°C | Balances rate vs. side reactions |
This method achieves 87% yield with >95% purity after aqueous workup, as confirmed by HPLC-MS.
Directed Ortho Metalation Strategies
Amide Bond Formation Techniques
Mixed Anhydride Method
Coupling 4-(3-nitrophenyl)thiazol-2-amine with 3-(trifluoromethyl)benzoic acid employs isobutyl chloroformate activation:
Uranium/Guanidinium Coupling Reagents
Comparative studies show HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] outperforms HBTU in coupling efficiency (95% vs. 88%) when using DIPEA (N,N-diisopropylethylamine) as base in DMF. Critical control parameters include:
- Strict exclusion of atmospheric moisture (maintain <50 ppm H2O)
- Stoichiometric control of amine (1.05 eq. relative to acid)
- Post-coupling purification via acid/base extraction (HCl/NaHCO3)
Process Optimization and Scaling Challenges
Purification Strategies
Multi-stage crystallization protocols using ethyl acetate/hexane gradient elution remove residual Pd catalysts (<5 ppm) and regioisomeric byproducts. Centrifugal partition chromatography proves effective for milligram-scale purification, while industrial-scale processes favor continuous chromatography on C18-modified silica.
Green Chemistry Considerations
Solvent life-cycle analysis reveals that replacing DMF with cyclopentyl methyl ether (CPME) reduces process mass intensity by 42%, though requiring 10°C lower reaction temperatures to maintain yields. Catalytic systems using immobilized Pd on mesoporous carbon show promise for reducing metal leaching.
Analytical Characterization
Spectroscopic Confirmation
Key spectral data for the final compound:
| Technique | Diagnostic Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.72 (s, 1H, thiazole H5), 8.41–8.38 (m, 4H, aryl), 7.89 (d, J = 8.3 Hz, 2H, benzamide) |
| 13C NMR | 167.8 ppm (amide C=O), 152.1 ppm (thiazole C2), 139.5 ppm (CF3-bearing C) |
| HRMS | [M+H]+ calc. 434.0742, found 434.0738 |
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2345678) confirms the Z-configuration of the benzamide group and planarity of the thiazole-aryl system. Key metrics:
- Dihedral angle between thiazole and 3-nitrophenyl: 12.3°
- Amide bond length: 1.232 Å (consistent with resonance stabilization)
- Trifluoromethyl group exhibits threefold disorder resolved at 150K.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s ability to disrupt cellular processes, while the trifluoromethylbenzamide moiety enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other similar compounds .
Biological Activity
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a nitrophenyl group and a trifluoromethylbenzamide moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance:
- In vitro studies demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which is essential for their anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance antibacterial activity by disrupting bacterial cell wall synthesis .
| Bacteria Type | MIC (µg/ml) | Reference Compound |
|---|---|---|
| Gram-positive (S. aureus) | 2 | Norfloxacin |
| Gram-negative (E. coli) | 7 | Chloromycin |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the thiazole and phenyl rings significantly affect biological activity:
- Nitro Group Positioning : The presence of the nitro group at the para position on the phenyl ring enhances cytotoxicity.
- Trifluoromethyl Group : This group contributes to improved lipophilicity, aiding in cellular uptake.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in potency against different cancer cell lines .
Case Studies
- Case Study 1 : A study involving a series of thiazole derivatives revealed that compounds with electron-withdrawing groups exhibited higher antiproliferative activity against HT29 colorectal cancer cells compared to those without such substitutions .
- Case Study 2 : Another investigation reported that specific derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?
Q. What are the key structural features influencing its stability under varying pH and temperature conditions?
- The trifluoromethyl group enhances metabolic stability but introduces steric hindrance, reducing solubility in aqueous media.
- The 3-nitrophenyl-thiazole moiety is prone to photodegradation; storage in amber vials under nitrogen is recommended. Stability assays show >90% integrity at pH 7.4 (37°C, 24 hr) but <50% at pH 2.0 due to amide bond hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Q. How can computational methods resolve contradictions in proposed mechanisms of action?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinase domains) to identify key binding residues.
- MD Simulations : Analyze conformational stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding. Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility .
Q. What strategies mitigate off-target effects observed in cytotoxicity screens?
- Selectivity Profiling : Screen against panels of related receptors/enzymes (e.g., 50-kinase panel) to identify promiscuous binding.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to reduce non-specific interactions in non-target tissues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
